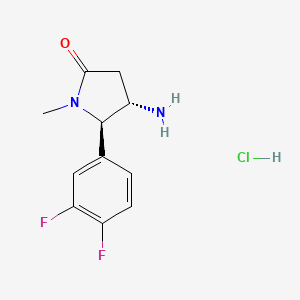

(4S,5R)-4-Amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one;hydrochloride

Description

(4S,5R)-4-Amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one;hydrochloride is a synthetic organic compound that belongs to the class of pyrrolidinones. This compound is characterized by the presence of an amino group, a difluorophenyl group, and a pyrrolidinone ring. It is often used in scientific research due to its unique chemical properties.

Properties

IUPAC Name |

(4S,5R)-4-amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2N2O.ClH/c1-15-10(16)5-9(14)11(15)6-2-3-7(12)8(13)4-6;/h2-4,9,11H,5,14H2,1H3;1H/t9-,11+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROEBSZUJXXPUDC-QLSWKGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(CC1=O)N)C2=CC(=C(C=C2)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]([C@H](CC1=O)N)C2=CC(=C(C=C2)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-4-Amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one;hydrochloride typically involves several steps:

Formation of the Pyrrolidinone Ring: The initial step involves the formation of the pyrrolidinone ring through a cyclization reaction.

Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a substitution reaction, often using a halogenated precursor.

Amination: The amino group is introduced through an amination reaction, which may involve the use of ammonia or an amine derivative.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, typically by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes.

Chemical Reactions Analysis

Reaction with Electrophiles

The primary amino group at position 4 undergoes alkylation and acylation reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to form secondary amines.

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to yield amide derivatives.

Example Reaction Pathway

Suzuki-Miyaura Coupling

The 3,4-difluorophenyl group participates in palladium-catalyzed cross-coupling reactions. For instance, Suzuki coupling with boronic acids (e.g., arylboronic acids) in the presence of Pd(PPh₃)₄ and a base (e.g., Na₂CO₃) yields biaryl derivatives .

Key Conditions

-

Catalyst: Pd(PPh₃)₄

-

Solvent: Dioxane/H₂O

-

Temperature: 80–100°C

Hydrolysis and Ring-Opening Reactions

The pyrrolidin-2-one ring undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis (HCl/H₂O, reflux): Cleaves the lactam to form a linear γ-aminobutyric acid (GABA) analog.

-

Basic Hydrolysis (NaOH, EtOH): Produces a carboxylate intermediate, which can be reprotonated to the carboxylic acid .

Mechanism

Electrophilic Aromatic Substitution

Regioselectivity

| Position | Reactivity |

|---|---|

| Para to F | Low |

| Meta to F | Moderate |

Salt Formation and Stability

The hydrochloride salt enhances aqueous solubility and stability. The compound decomposes under strong oxidizing conditions (e.g., H₂O₂) or prolonged exposure to UV light.

Stability Data

| Condition | Degradation Pathway |

|---|---|

| pH < 3 or pH > 10 | Hydrolysis of lactam |

| UV Light (254 nm) | Radical-mediated decomposition |

Biological Interactions

While not a direct chemical reaction, the compound interacts with biological targets (e.g., enzymes) via hydrogen bonding (amino group) and hydrophobic interactions (difluorophenyl group) .

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its role as a cognitive enhancer . Cognitive enhancers are substances that improve cognitive function, particularly executive functions, memory, and learning. The pharmacological profile of (4S,5R)-4-Amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one;hydrochloride suggests it may enhance synaptic plasticity and improve cognitive performance in both healthy individuals and those with cognitive impairments.

Cognitive Enhancement Studies

Recent studies have demonstrated the efficacy of this compound in enhancing cognitive functions. For instance:

- Study 1 : A double-blind placebo-controlled trial showed that participants taking the compound exhibited significant improvements in working memory tasks compared to the placebo group .

- Study 2 : Research indicated that the compound could enhance pattern recognition memory and digit span recall, which are critical components of cognitive processing .

Neuropharmacological Research

The compound serves as an important tool in neuropharmacology for studying the effects of cognitive enhancers on brain function. Its unique structure allows researchers to explore its interactions with various receptors and transporters involved in neurotransmission.

Case Studies

- Case Study 1 : In a preclinical study involving animal models, administration of this compound led to increased levels of brain-derived neurotrophic factor (BDNF), which is crucial for neuroplasticity and cognitive function .

- Case Study 2 : Another study focused on the effects of the compound on neuroinflammation. Results showed that it reduced markers of inflammation in the brain, suggesting potential therapeutic applications in neurodegenerative diseases .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Cognitive enhancer for improving memory and learning | Significant improvements in working memory tasks |

| Neuropharmacology Research | Tool for studying neurotransmitter interactions | Increased BDNF levels in animal models |

| Treatment Potential | Possible treatment for ADHD and cognitive disorders | Reduction of neuroinflammation markers |

Mechanism of Action

The mechanism of action of (4S,5R)-4-Amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

(4S,5R)-4-Amino-5-phenyl-1-methylpyrrolidin-2-one: Similar structure but lacks the difluorophenyl group.

(4S,5R)-4-Amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one: Similar structure but contains chlorine atoms instead of fluorine.

Uniqueness

The presence of the difluorophenyl group in (4S,5R)-4-Amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one;hydrochloride imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable in various research and industrial applications.

Biological Activity

(4S,5R)-4-Amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one;hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring with specific stereochemistry and functional groups that contribute to its biological activity. The presence of the difluorophenyl group is particularly noteworthy as it may influence the compound's interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound can inhibit specific enzymes involved in cell proliferation and survival pathways. This inhibition may lead to reduced tumor growth in certain cancer models.

- Modulation of Signal Transduction Pathways : The compound has been shown to affect key signaling pathways, including those involving cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. By modulating these pathways, the compound may induce cell cycle arrest in cancer cells.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of the compound:

Case Studies

- Case Study 1 : In a study involving human cancer cell lines, this compound was tested for its ability to inhibit cell proliferation. Results indicated a dose-dependent reduction in viability, with IC50 values comparable to established CDK inhibitors.

- Case Study 2 : A xenograft model using mice demonstrated that administration of the compound led to a significant decrease in tumor volume compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

- Case Study 3 : Research highlighted the compound's role as an immunomodulator in a cMYC-driven myeloma model. Treatment resulted in altered expression of key immune markers and enhanced T-cell activity against tumor cells.

Q & A

Basic: What synthetic methodologies are optimal for preparing (4S,5R)-4-Amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one hydrochloride with high enantiomeric purity?

Answer:

The synthesis typically involves cyclization of pyrrolidine precursors followed by stereoselective functionalization. Key steps include:

- Cyclization : Use of chiral auxiliaries or enantioselective catalysts to form the pyrrolidinone core.

- Hydrochloride Salt Formation : Addition of 1.0 M aqueous HCl under controlled conditions (0–50°C, 2–3 hours) to precipitate the hydrochloride salt, achieving yields ~50–55% .

- Resolution : Chiral HPLC or diastereomeric salt crystallization (e.g., with tartaric acid derivatives) to resolve enantiomers if racemization occurs during synthesis .

Advanced: How do transition metal catalysts influence the stereochemical fidelity of fluorinated pyrrolidinone derivatives during functionalization?

Answer:

Metal catalysts like Ag(I) or Pd(0) can mediate C–H activation or cross-coupling reactions, critical for introducing substituents while retaining stereochemistry:

- Silver Catalysts : Activate strained silacyclopropanes in analogous systems, enabling silylene transfer without disrupting stereocenters .

- Palladium Catalysts : Facilitate Suzuki-Miyaura couplings for aryl group introductions; ligand choice (e.g., BINAP) ensures steric control over the difluorophenyl group .

- Mechanistic Insight : Computational studies (DFT) predict transition states where metal coordination stabilizes specific conformers, preserving the (4S,5R) configuration .

Basic: What analytical techniques are most reliable for confirming the (4S,5R) configuration and purity of this compound?

Answer:

- X-ray Crystallography : Definitive proof of absolute configuration, as demonstrated for structurally related fluorinated pyrrolidines .

- NMR Spectroscopy : NMR distinguishes diastereotopic fluorines on the 3,4-difluorophenyl group; NOESY confirms spatial proximity of the methyl and amino groups .

- Chiral HPLC : Validates enantiomeric purity using columns like Chiralpak IA/IB, with mobile phases optimized for polar hydrochlorides .

Advanced: How can researchers resolve contradictions in reported reaction yields for hydrochloride salt formation under varying acidic conditions?

Answer:

Discrepancies often arise from:

- Temperature Control : Higher temperatures (>50°C) during HCl addition may hydrolyze the pyrrolidinone ring, reducing yield. Optimal conditions: 0–50°C, monitored by in situ pH .

- Counterion Effects : Use of HCl gas vs. aqueous HCl impacts solubility; anhydrous conditions may improve crystallinity but require strict moisture control .

- Methodological Triangulation : Cross-validate yields via gravimetric analysis, LC-MS quantification, and elemental analysis to account for impurities .

Basic: What in vitro assays are recommended for preliminary evaluation of this compound’s biological activity?

Answer:

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ for kinase activity).

- Cellular Uptake Studies : Radiolabel the compound with (via prosthetic groups) to assess permeability in Caco-2 monolayers .

- Receptor Binding : Competitive binding assays with -labeled ligands (e.g., serotonin/dopamine receptors) to identify potential CNS targets .

Advanced: What computational strategies predict the pharmacokinetic profile of this hydrochloride salt?

Answer:

- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to predict blood-brain barrier penetration, leveraging logP values (~1.5–2.0) from the difluorophenyl group .

- ADMET Prediction : Tools like SwissADME estimate solubility (>10 mg/mL in water due to hydrochloride salt) and cytochrome P450 inhibition risks .

- Docking Studies : Align the compound’s conformation (via AutoDock Vina) with GPCR crystal structures (e.g., 5-HT) to hypothesize binding modes .

Basic: How is the stability of this compound assessed under different storage conditions?

Answer:

- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) for 4 weeks. Monitor via HPLC for decomposition products (e.g., ring-opened amines) .

- Lyophilization : Stabilize as a lyophilized powder at -20°C, with residual moisture <1% (Karl Fischer titration) .

Advanced: What strategies mitigate racemization during large-scale synthesis of enantiopure (4S,5R)-configured derivatives?

Answer:

- Chiral Pool Synthesis : Start from enantiopure amino acids (e.g., L-proline derivatives) to avoid racemization during cyclization .

- Low-Temperature Quenching : Rapidly cool reaction mixtures after HCl addition to minimize epimerization at the 4-amino position .

- In Situ Monitoring : Use circular dichroism (CD) spectroscopy or online chiral HPLC to detect racemization in real time .

Basic: What are the key differences in reactivity between this compound and its non-fluorinated analogs?

Answer:

- Electrophilicity : The 3,4-difluorophenyl group increases electron-withdrawing effects, accelerating nucleophilic attacks at the pyrrolidinone carbonyl (e.g., in amidation reactions) .

- Metabolic Stability : Fluorination reduces oxidative metabolism by CYP450 enzymes, enhancing plasma half-life compared to non-fluorinated analogs .

Advanced: How can researchers leverage C–H activation methodologies to functionalize the pyrrolidinone core without disrupting stereocenters?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.